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Compound of Interest

1-methyl-1H-1,2,3-benzotriazole-
Compound Name: S
5-carboxylic acid

Cat. No.: B1586762

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-benzotriazole-
5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical
properties of 1-methyl-1H-benzotriazole-5-carboxylic acid, a heterocyclic compound of interest
to researchers in medicinal chemistry and materials science. The document details the
compound's chemical identity, structural features, and core physical properties, including
melting point, solubility, and acidity (pKa). Furthermore, it offers detailed, field-proven
experimental protocols for the determination of these properties, designed to ensure accuracy
and reproducibility. The guide synthesizes predicted data with established analytical principles
to serve as a vital resource for scientists and drug development professionals engaged in the
synthesis, characterization, and application of this molecule.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional
materials. Among these, the benzotriazole scaffold is a privileged structure, appearing in
numerous approved pharmaceutical agents and recognized for its unique chemical properties.
[1] 1-methyl-1H-benzotriazole-5-carboxylic acid is a derivative that combines the stable
benzotriazole core with a carboxylic acid functional group, making it a versatile building block
for further chemical modification. The strategic placement of the methyl group on the N1
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position of the triazole ring prevents tautomerism, offering a fixed structural element for
molecular design.

Understanding the fundamental physicochemical properties of this compound is paramount for
its effective application. Properties such as solubility directly influence its handling, formulation,
and biological availability, while its acidity (pKa) governs its charge state in different
environments, a critical factor in drug-receptor interactions and material coordination chemistry.
[2] This guide provides both the known data and the practical methodologies required to
validate these characteristics in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all subsequent
analysis.

Systematic Name: 1-methyl-1H-benzotriazole-5-carboxylic acid
e CAS Number: 305381-67-3[3]

e Molecular Formula: CsH7N302[3]

e Molecular Weight: 177.16 g/mol [3]

e Structure: The molecule consists of a bicyclic system where a benzene ring is fused to a
1,2,3-triazole ring. A methyl group is attached to the nitrogen atom at position 1 of the
triazole ring, and a carboxylic acid group is substituted at position 5 of the benzene ring.

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for 1-methyl-1H-
benzotriazole-5-carboxylic acid. It is critical to distinguish between experimentally determined
values and computationally predicted data.
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Property Value Data Type Source
Off-white to light )

Appearance ) Experimental [3]
brown solid

Melting Point 250 °C Experimental [3]

Boiling Point 432.4 £ 18.0 °C Predicted [3]

Density 1.49 + 0.1 g/cm3 Predicted [3]

pKa 3.51+0.30 Predicted [3]

Melting Point

The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp
melting range typically signifies high purity. The reported melting point of 250 °C for 1-methyl-
1H-benzotriazole-5-carboxylic acid is indicative of a stable crystal lattice, likely due to strong
intermolecular hydrogen bonding afforded by the carboxylic acid groups.[3] Impurities would
lead to a depression and broadening of this melting range.[4]

Solubility Profile

The solubility of a compound dictates its utility in various applications, from reaction conditions
to pharmaceutical formulations. While specific quantitative solubility data is not widely
published, a qualitative profile can be reliably predicted from its structure.

e Aqueous Solubility: The molecule is expected to be poorly soluble in neutral water. The
presence of the largely nonpolar benzotriazole core counteracts the polarity of the carboxylic
acid group.

o Acid/Base Solubility: As a carboxylic acid, the compound is expected to be soluble in dilute
aqueous bases, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate
(NaHCO:s).[5][6] The base deprotonates the carboxylic acid to form a highly polar and water-
soluble carboxylate salt. It will remain insoluble in acidic solutions like 5% hydrochloric acid
(HCI).[7]

» Organic Solubility: The parent compound, benzotriazole-5-carboxylic acid, is noted to be
slightly soluble in dimethylformamide (DMF).[8][9] Similar limited solubility in polar aprotic
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solvents is expected for the N-methylated derivative. It is likely to be insoluble in nonpolar
organic solvents such as hexanes or diethyl ether.

Acidity (pKa)

The predicted pKa of 3.51 places this compound as a moderately strong organic acid,
comparable to other benzoic acid derivatives.[3] This value is a direct measure of the ease with
which the carboxylic proton can be donated. In a biological context (pH ~7.4), the carboxylic
acid group will be almost entirely deprotonated and negatively charged, a critical consideration
for drug design and understanding its interactions with biological targets.

Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this
compound are not publicly available, the expected features can be predicted based on its
structure.

e 1H NMR: The spectrum should feature distinct signals corresponding to:
o Asinglet for the methyl group protons (-CHs) around 3.5-4.5 ppm.
o Three signals in the aromatic region (7.5-8.5 ppm) for the protons on the benzene ring.

o A broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the
carboxylic acid, which may be exchangeable with D20.

e FT-IR: The infrared spectrum is expected to show characteristic absorption bands:

o Avery broad O-H stretch from ~2500 to 3300 cm~1 for the hydrogen-bonded carboxylic
acid.

o Asharp C=0 stretch around 1700 cm™1,
o Aromatic C=C stretching bands in the 1450-1600 cm~1 region.

e Mass Spectrometry: The molecular ion peak (M*) should be observed at m/z = 177. Key
fragmentation patterns would likely involve the loss of H20 (m/z = 159), CO (m/z = 149), and
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COOH (m/z = 132). The fragmentation of the parent 1H-Benzotriazole-5-carboxylic acid
shows major peaks at m/z 163 and 118, which can serve as a reference.[10]

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the key
physicochemical properties in a laboratory setting.

Protocol: Melting Point Determination

This protocol uses the capillary method, which is a standard for obtaining accurate melting
point data.

Methodology:

o Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch
glass. Press the open end of a capillary tube into the sample, forcing a small amount of
material into the tube. Tap the sealed end of the tube on a hard surface to compact the
sample to a height of 1-2 mm.[4]

o Apparatus Setup: Place the packed capillary tube into the heating block of a melting point
apparatus (e.g., Mel-Temp).

e Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to
quickly find an approximate melting range.[11] This saves time for the precise measurement.

e Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate
melting point. Prepare a new sample. Set a slow heating rate (1-2 °C/min).

» Observation and Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the last crystal melts (T2). The melting point is reported as
the range T1 - Ta.

 Validation: It is good practice to calibrate the apparatus thermometer using certified
standards (e.g., benzoic acid, urea) to ensure accuracy.[11]
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Diagram 1: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Analysis

This workflow systematically determines the compound's solubility class based on its acid-base
properties.[5][6]

Methodology:

Initial Setup: For each test, add approximately 25 mg of the compound to a small test tube.

o Water Test: Add 0.75 mL of deionized water. Shake vigorously for 30 seconds. If the
compound dissolves, it is water-soluble. If not, proceed to the next step.

o NaOH Test: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. If it
dissolves, the compound is a strong or weak acid.

e NaHCO:s Test: To a fresh sample, add 0.75 mL of 5% NaHCOs solution. Shake vigorously.
Effervescence (CO2 bubbles) and dissolution indicate a strong organic acid (like a carboxylic
acid).[7] If it does not dissolve, but was soluble in NaOH, it is a weak acid (like a phenol).

o HCI Test: To a fresh sample, add 0.75 mL of 5% HCI solution. Shake vigorously. If it
dissolves, the compound is basic (e.g., an amine). For this specific compound, no dissolution
is expected.
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Diagram 2: Decision workflow for qualitative solubility testing.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a highly accurate method for experimentally determining the pKa.[12]
Methodology:

e Sample Preparation: Accurately weigh a sample of the compound (e.g., 50-100 mg) and
dissolve it in a suitable solvent mixture (e.g., a minimal amount of ethanol or DMSO to
dissolve, then dilute with CO2-free deionized water).

e Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH
meter using standard buffers (pH 4.00, 7.00, 10.00). Place the calibrated pH electrode and
the tip of a burette filled with standardized NaOH solution (e.g., 0.1 M) into the beaker.
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« Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small,
precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and
record both the pH and the total volume of titrant added.

o Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). This will
generate a titration curve.

o pKa Determination: Determine the equivalence point (the point of steepest inflection on the
curve). The volume at exactly half the equivalence point corresponds to the point where the
concentrations of the acid and its conjugate base are equal. The pH at this half-equivalence
point is equal to the pKa of the compound.[12]

Potentiometric Titration Setup | Burette with 0.1 M NaOH | pH Meter | Beaker with Sample Solution | pH Electrode | Magnetic Stirrer @

Click to download full resolution via product page

Diagram 3: Schematic of a potentiometric titration setup.

Synthesis Overview

For researchers needing to prepare the compound, a plausible synthetic route has been
reported.[3] The synthesis provides context on the compound's origin and potential impurities.

The process begins with 4-amino-3-nitrobenzoic acid. This starting material undergoes
methylation, followed by the chemical reduction of the nitro group to an amine. The resulting
diamine is then cyclized to form the benzotriazole ring system, and a final hydrolysis step
converts an ester intermediate into the desired carboxylic acid.

1-methyl-1H-benzotriazole-

Nitro Reduction 5-carboxylic acid

4-Amino-3-nitrobenzoic acid Methylation Cyclization (Diazotization) Ester Hydrolysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. XN MY T —)L-5- 5 )UK B8 99% | Sigma-Aldrich [sigmaaldrich.com]

3. 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID CAS#: 305381-67-3
[amp.chemicalbook.com]

. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
. scribd.com [scribd.com]

. www1.udel.edu [www1l.udel.edu]

. Benzotriazole-5-carboxylic acid | lookchem [lookchem.com]

°
(] [e0] ~ (0] (62} Y

. Benzotriazole-5-carboxylic acid | 23814-12-2 [chemicalbook.com]

e 10. 1H-Benzotriazole-5-carboxylic acid | C7TH5N302 | CID 72917 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 11.jan.ucc.nau.edu [jan.ucc.nau.edu]

e 12. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Physicochemical properties of 1-methyl-1H-
benzotriazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586762#physicochemical-properties-of-1-methyl-
1h-benzotriazole-5-carboxylic-acid]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1586762?utm_src=pdf-body-img
https://www.benchchem.com/product/b1586762?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b3427654
https://www.sigmaaldrich.com/JP/ja/product/aldrich/304239
https://amp.chemicalbook.com/ProductChemicalPropertiesCB7459139_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB7459139_EN.htm
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://www.scribd.com/doc/45009542/Procedure-for-Determining-Solubility-of-Organic-Compounds
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://www.lookchem.com/ProductWholeProperty_LCPL41234.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8162517.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Benzotriazole-5-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Benzotriazole-5-carboxylic-acid
https://jan.ucc.nau.edu/~jkn/235Manual
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/product/b1586762#physicochemical-properties-of-1-methyl-1h-benzotriazole-5-carboxylic-acid
https://www.benchchem.com/product/b1586762#physicochemical-properties-of-1-methyl-1h-benzotriazole-5-carboxylic-acid
https://www.benchchem.com/product/b1586762#physicochemical-properties-of-1-methyl-1h-benzotriazole-5-carboxylic-acid
https://www.benchchem.com/product/b1586762#physicochemical-properties-of-1-methyl-1h-benzotriazole-5-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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